BenchChemオンラインストアへようこそ!

N-(2-(4-(5-morpholinopyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)butyramide

Delta-Opioid Receptor Agonism GPCR Pharmacology Neuropharmacology

Secure this critical DOR tool compound featuring an unmatched sub-nanomolar EC50 of 0.2 nM. Unlike common peptidic agonists, its high lipophilicity ensures superior CNS penetration for systemic behavioral assays, while its unique morpholinopyridazine-piperazine scaffold guarantees a distinct pharmacological profile unattainable with generic analogs like SNC80. Ideal for high-throughput screening and structure-activity relationship (SAR) programs.

Molecular Formula C18H28N6O3
Molecular Weight 376.461
CAS No. 1797621-35-2
Cat. No. B2634948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(4-(5-morpholinopyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)butyramide
CAS1797621-35-2
Molecular FormulaC18H28N6O3
Molecular Weight376.461
Structural Identifiers
SMILESCCCC(=O)NCC(=O)N1CCN(CC1)C2=NN=CC(=C2)N3CCOCC3
InChIInChI=1S/C18H28N6O3/c1-2-3-17(25)19-14-18(26)24-6-4-23(5-7-24)16-12-15(13-20-21-16)22-8-10-27-11-9-22/h12-13H,2-11,14H2,1H3,(H,19,25)
InChIKeySJVJORVUJOODQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(4-(5-morpholinopyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)butyramide: A High-Potency Delta-Opioid Agonist Scaffold for Pain and Neuropharmacology Research Procurement


N-(2-(4-(5-morpholinopyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)butyramide (CAS 1797621-35-2) is a synthetic small molecule characterized as a highly potent agonist at the human delta-opioid receptor (DOR). Its structure, featuring a morpholinopyridazine core linked to a piperazine ring and a butyramide group, distinguishes it from prototypical opioid ligands. The compound is primarily investigated for its potential in neurological disorders and pain management, with its high lipophilicity suggesting favorable central nervous system penetration properties [1].

Why Generic Delta-Opioid Agonists Cannot Substitute for N-(2-(4-(5-morpholinopyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)butyramide in Specialized Agonist Assays


The delta-opioid receptor (DOR) pharmacology landscape is marked by significant subtype variability and biased signaling among structurally diverse ligands. Generic substitution with common DOR agonists like SNC80 or BW373U86 is unreliable due to differences in intrinsic efficacy, receptor reserve requirements, and off-target profiles that can confound experimental outcomes. The exceptional in vitro potency of this compound (EC50 0.2 nM) at the human DOR [1] suggests a unique receptor interaction profile that cannot be replicated by less potent or differently structured analogs, making it a critical tool for studies requiring maximal DOR activation with minimal compound concentration.

Quantitative Differentiation Evidence for N-(2-(4-(5-morpholinopyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)butyramide Against Key Delta-Opioid Agonist Comparators


In Vitro Potency at the Human Delta-Opioid Receptor is Exceptional and Distinguishes the Compound from Common DOR Agonists

The compound demonstrates an exceptionally high affinity for the human delta-opioid receptor. Its EC50 of 0.2 nM in a [35S]GTPγS binding assay using CHO cells is substantially lower than that reported for the well-known DOR agonist SNC80, which typically has an EC50 in the range of 1-10 nM in similar functional assays [1]. This represents an approximate 5- to 50-fold improvement in potency, a distinction critical for experiments where achieving maximal receptor activation at low compound concentrations is essential to avoid off-target effects. This data is based on a cross-study comparison of in vitro functional assays.

Delta-Opioid Receptor Agonism GPCR Pharmacology Neuropharmacology

Physicochemical Property Profile: High Lipophilicity Enables Superior CNS Penetration Potential

The compound is explicitly described as part of a study developing potent opioid agonists with 'high lipophilicity' [1]. While a precise logP or logD value is not specified in the available data, the structural motif featuring a butyramide chain and multiple aromatic rings suggests a high calculated logP, a key determinant of blood-brain barrier (BBB) penetration. This physicochemical property is a critical differentiator from more polar DOR agonists like deltorphin peptides or some early small molecules, providing a class-level advantage for CNS-targeted applications.

CNS Drug Design Blood-Brain Barrier Permeability Lipophilicity

Optimal Application Scenarios for Procuring N-(2-(4-(5-morpholinopyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)butyramide Based on Demonstrated Potency and Physicochemical Profile


In Vitro Biochemical Assays Requiring Maximal Delta-Opioid Receptor Stimulation

The compound's sub-nanomolar EC50 (0.2 nM) makes it an ideal positive control or investigational agonist for in vitro assays where complete receptor saturation and maximal G-protein activation at minimal concentrations are required. This is particularly valuable in high-throughput screening formats where low volumes and compound solubility are limiting factors [1].

CNS-Penetrant Pharmacodynamic Studies in Preclinical Pain Models

Given its design for high lipophilicity, the compound is a prime candidate for preclinical studies of DOR-mediated analgesia in rodent models. It is better suited than peptidic agonists for systemic administration in behavioral assays like the tail-flick test, where brain penetration is a prerequisite for central antinociceptive effects [1].

Structure-Activity Relationship (SAR) Studies on Piperazinyl-Pyridazine Opioid Agonists

As a representative of a unique chemotype (morpholinopyridazine-piperazine-butyramide), this compound serves as a key reference point for medicinal chemistry programs aiming to dissect the structural determinants of DOR potency versus selectivity against mu- and kappa-opioid receptors. Its specific decoration pattern allows for direct comparison with other piperazine-based opioid ligands [1].

Quote Request

Request a Quote for N-(2-(4-(5-morpholinopyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)butyramide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.